beta-Cyclocitral

Description

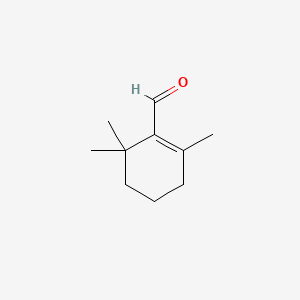

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047142 | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 to 63.00 °C. @ 3.00 mm Hg | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-25-7, 52844-21-0 | |

| Record name | β-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha(beta)-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Beta Cyclocitral

Biogenesis from Beta-Carotene Precursors

The formation of β-cyclocitral is contingent on the prior synthesis of β-carotene through the isoprenoid biosynthetic pathway. wikipedia.org Once β-carotene is available, β-cyclocitral can be generated through two primary routes: enzymatic cleavage and non-enzymatic oxidation. wikipedia.orgmdpi.comencyclopedia.pub

Enzymatic Cleavage Mechanisms

The enzymatic production of β-cyclocitral involves the cleavage of the C7-C8 double bond of β-carotene. wikipedia.org This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs), although lipoxygenases (LOX) have also been implicated. wikipedia.orgmdpi.comencyclopedia.pub

Carotenoid cleavage dioxygenases are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds within carotenoid molecules, leading to the formation of various apocarotenoids, including β-cyclocitral. mdpi.comencyclopedia.pub These enzymes play a crucial role in producing a variety of compounds that are important for plant development, defense, and the generation of aromas. frontiersin.orgencyclopedia.pub The cleavage reaction requires molecular oxygen and results in the formation of aldehyde or ketone groups at the cleaved ends. mdpi.com

Several isoforms of CCDs have been identified, with CCD1 and CCD4 being particularly relevant to β-cyclocitral formation.

CCD1: This cytosolic enzyme can cleave a range of cyclic and acyclic carotenoids at different positions. encyclopedia.pubmaxapress.com While it doesn't have direct access to the plastids where carotenoids are synthesized and stored, it is believed to act on apocarotenoid substrates that are transported into the cytoplasm. maxapress.comresearchgate.net In Arabidopsis, a deficiency in both CCD1 and CCD4 leads to reduced root stem cell division, a phenotype that can be rescued by the application of β-cyclocitral, suggesting their involvement in its production for root growth. encyclopedia.pubfrontiersin.org

CCD4: Localized within the plastids, CCD4 has direct access to carotenoid substrates. encyclopedia.pubmaxapress.com While its primary cleavage activity is often at the 9,10 and 9',10' double bonds of carotenoids, some CCD4 isoforms have been shown to cleave the 7,8 double bond of β-carotene to produce β-cyclocitral. encyclopedia.pubmaxapress.com For instance, a CCD4b isoform in citrus has been reported to cleave β-carotene at the 7,8 position, resulting in β-cyclocitral. encyclopedia.pub Similarly, a CCD4c from Crocus sativus (saffron) can also produce β-cyclocitral from β-carotene, albeit with lower efficiency compared to its primary product, β-ionone. encyclopedia.pubnih.gov In some cases, the downregulation of CCD4 has been linked to an accumulation of β-cyclocitral, particularly under high light conditions. encyclopedia.pub

Table 1: Activity of Select CCD Isoforms on β-Carotene

| Enzyme Isoform | Organism | Primary Cleavage Site(s) | Products Including β-Cyclocitral |

| Vitis vinifera (Grape) VvCCD4b | Grapevine | Not specified for β-cyclocitral | Correlated with accumulation of various norisoprenoids |

| Citrus CCD4b | Citrus | 7, 8 (7', 8') | β-Cyclocitral |

| Crocus sativus (Saffron) CsCCD4c | Saffron | 9,10 (9',10') and 7,8 (7',8') | β-Ionone (major), β-Cyclocitral (minor) |

| Arabidopsis thaliana AtCCD1/AtCCD4 | Arabidopsis | Not specified for β-cyclocitral | Implied in β-cyclocitral production for root growth |

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. ajol.infoacademicjournals.org Some LOX isoenzymes can also co-oxidize carotenoids, including β-carotene. ajol.infoacademicjournals.orgfrontiersin.org Specifically, 13-lipoxygenase (LOX2) has been identified as capable of cleaving β-carotene at the C7 position, which would lead to the formation of β-cyclocitral. wikipedia.org This co-oxidation process is a contributing factor to the degradation of carotenoids in various plant-based products. ciheam.orgresearchgate.netnih.gov

Non-Enzymatic Oxidation Pathways

Beyond enzymatic action, β-cyclocitral can also be formed through the direct oxidation of β-carotene by reactive oxygen species (ROS). wikipedia.orgmdpi.comencyclopedia.pub

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated in chloroplasts, particularly under conditions of high light stress. wikipedia.orgfrontiersin.org β-carotene, located in the photosystem II reaction center, plays a crucial role in quenching ¹O₂ to prevent cellular damage. wikipedia.orgfrontiersin.orgmdpi.com However, this protective function can lead to the oxidation of β-carotene itself. frontiersin.orgnih.gov

¹O₂ is an electrophilic molecule that readily attacks the double bonds in the β-carotene structure, leading to its degradation and the formation of various apocarotenoids, including β-cyclocitral. mdpi.comencyclopedia.pub This non-enzymatic process is a significant source of β-cyclocitral, especially during photooxidative stress. frontiersin.orgpnas.org The accumulation of β-cyclocitral under high light has been observed in plants like Arabidopsis, where it acts as a stress signal, inducing changes in gene expression to enhance tolerance to photooxidative conditions. pnas.orgfrontiersin.org Studies have shown a direct correlation between the accumulation of ¹O₂ and the production of β-carotene oxidation products, such as β-cyclocitral, β-ionone, and dihydroactinidiolide. pnas.org

Reactive Oxygen Species (ROS) Involvement

The formation of beta-cyclocitral (B22417) (βCC) is significantly influenced by the presence of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). This non-enzymatic pathway involves the direct oxidation of β-carotene. mdpi.comencyclopedia.pub In photosynthetic organisms, ¹O₂ is primarily generated from excited chlorophylls (B1240455) within the photosystem II (PSII) reaction center, especially under conditions of excess light energy. wikipedia.orgpnas.org β-carotene, located in close proximity to the PSII reaction center, acts as a quencher for these reactive species. wikipedia.orgoup.com

The chemical quenching process, however, can lead to the oxidation of the β-carotene molecule itself. mdpi.comencyclopedia.pub Singlet oxygen, being a highly electrophilic molecule, readily attacks the double bonds present in the polyene chain of β-carotene. mdpi.comencyclopedia.pub The specific cleavage of the C7-C8 double bond of β-carotene by ¹O₂ results in the formation of β-cyclocitral. wikipedia.orgfrontiersin.org This process is a key part of the plant's response to photooxidative stress, where the accumulation of ROS triggers the breakdown of β-carotene into various apocarotenoids, including β-cyclocitral. pnas.orgnih.gov

Studies have shown that light stress induces the oxidation of β-carotene in Arabidopsis plants, leading to the accumulation of volatile derivatives like β-cyclocitral, β-ionone, and dihydroactinidiolide. pnas.org This ROS-mediated degradation of β-carotene is considered a primary source of β-cyclocitral in many plant species and cyanobacteria, where enzymatic pathways by carotenoid cleavage dioxygenases (CCDs) are not the main contributors. encyclopedia.pubresearchgate.net The production of β-cyclocitral through this pathway serves as a stress signal, indicating the presence of high levels of ¹O₂ and initiating acclimation responses within the organism. pnas.orguliege.be

Metabolic Context within Apocarotenoid Networks

This compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. mdpi.commdpi.com Its biosynthesis places it within a complex network of metabolic pathways that produce a variety of signaling molecules and phytohormones. nih.gov The primary precursor for β-cyclocitral is β-carotene. wikipedia.org The formation of β-cyclocitral can occur through both non-enzymatic oxidation by ROS and enzymatic cleavage by specific carotenoid cleavage dioxygenases (CCDs). mdpi.comencyclopedia.pub

While ROS-mediated cleavage is a major pathway, certain enzymes can also produce β-cyclocitral. frontiersin.org For instance, a specific CCD4 enzyme in Citrus, designated CCD4b, can cleave β-carotene at the 7, 8 (7′, 8′) position to yield β-cyclocitral. encyclopedia.pubfrontiersin.org Similarly, 13-lipoxygenase (LOX2) has been identified as capable of cleaving β-carotene to form β-cyclocitral. wikipedia.org However, in a model plant like Arabidopsis, knockout mutants for the four main CCDs (CCD1, CCD4, CCD7, and CCD8) did not show affected β-cyclocitral accumulation, suggesting that ROS-mediated oxidation is the predominant source in this species under stress. encyclopedia.pub

Enzymes and Pathways in this compound Metabolism

| Compound/Pathway | Precursor(s) | Key Enzymes/Processes | Product(s) | Reference |

|---|---|---|---|---|

| This compound Formation (Non-Enzymatic) | β-Carotene | Reactive Oxygen Species (¹O₂) | This compound | mdpi.compnas.org |

| This compound Formation (Enzymatic) | β-Carotene | CCD4b (in Citrus), 13-lipoxygenase (LOX2) | This compound | encyclopedia.pubwikipedia.orgfrontiersin.org |

| Abscisic Acid (ABA) Biosynthesis | 9-cis-violaxanthin, 9-cis-neoxanthin | 9-cis-epoxycarotenoid cleavage dioxygenases (NCEDs) | Xanthoxin (ABA precursor) | mdpi.comencyclopedia.pub |

| Strigolactone Biosynthesis | β-Carotene | CCD7, CCD8 | Carlactone (Strigolactone precursor) | encyclopedia.pub |

| Beta-Ionone Formation | β-Carotene | CCD1, CCD4, ROS | Beta-Ionone | pnas.orgmdpi.com |

| This compound Further Metabolism | This compound | Oxidation, Glycosylation | β-cyclocitric acid, Glycosylated βCC | mdpi.com |

Regulation of this compound Biosynthesis

Growth Phase Dependency in Microorganisms

In microorganisms such as the cyanobacterium Microcystis aeruginosa, the production of this compound is closely linked to the organism's growth phase. nih.gov Studies using gas chromatography-mass spectrometry (GC-MS) have demonstrated that both the intracellular concentration and the cellular quota (amount per cell) of β-cyclocitral vary significantly across different growth stages. nih.govresearchgate.net

During the logarithmic (log) growth phase, the intracellular concentration of β-cyclocitral increases in synchrony with the rising cell density. nih.govresearchgate.net Research indicates a strong linear relationship between the molar concentrations of β-cyclocitral and its precursor, β-carotene, during this phase, suggesting that production is largely dependent on the availability of the precursor. nih.gov

However, the peak production often occurs in the stationary phase. nih.gov One study found that the cellular quota of β-cyclocitral reached its maximum in the early stationary phase, while the total intracellular concentration peaked in the late stationary phase. nih.govresearchgate.net This temporal separation suggests a shift in the limiting factors for its synthesis. As the growth rate slows and cells enter the stationary phase, the production of β-cyclocitral may become limited by the activity of carotene oxygenase rather than just the amount of β-carotene. nih.govresearchgate.net Some studies have noted that β-cyclocitral is not produced during the active growth stage but appears during the early stages of aging or senescence in cyanobacteria. asm.org This dependency on the growth phase is a critical factor when monitoring for this compound in aquatic environments where cyanobacterial blooms occur. nih.gov

This compound Production in Microcystis aeruginosa by Growth Phase

| Growth Phase | Cellular Quota (Qβ-cc) | Intracellular Concentration (Cβ-cc) | Primary Limiting Factor | Reference |

|---|---|---|---|---|

| Log Phase | Synchronous increase with cell density | Synchronous increase with cell density | β-Carotene availability | nih.govresearchgate.net |

| Early Stationary Phase | Reaches maximum value | Increasing | Carotene oxygenase activity | nih.govresearchgate.net |

| Late Stationary Phase | Decreasing | Reaches maximum value | Carotene oxygenase activity | nih.govresearchgate.net |

Environmental Stress Induction Mechanisms

The biosynthesis of this compound is strongly induced by various environmental stressors, positioning it as a key signaling molecule in plant and algal stress responses. mdpi.comnih.gov Abiotic stresses such as high light, drought, and salinity are potent triggers for its accumulation. mdpi.comnih.gov

The primary mechanism for this induction is the generation of ROS, particularly singlet oxygen (¹O₂), under stress conditions. mdpi.compnas.org High light stress, where light energy absorption exceeds the capacity of photosynthesis, leads to the formation of ¹O₂ in chloroplasts. pnas.orgoup.com This ¹O₂ then non-enzymatically cleaves β-carotene to produce β-cyclocitral. pnas.orgfrontiersin.org Consequently, β-cyclocitral is considered a chemical messenger for ¹O₂-mediated stress signaling, capable of regulating the expression of a large set of genes that are responsive to ¹O₂ and photooxidative stress. pnas.orgnih.gov Treating plants with β-cyclocitral has been shown to increase their tolerance to photooxidative stress. pnas.orguliege.be

Beyond high light, drought stress also enhances β-cyclocitral levels. The correlation between increased β-cyclocitral and decreased β-carotene in tomato plants during drought suggests a direct conversion in response to the stress. mdpi.com Exogenous application of β-cyclocitral has been found to prime plants against drought and enhance root growth, which is a crucial adaptation to water scarcity. nih.govpnas.org In Arabidopsis, β-cyclocitral signaling was found to interact with phytohormone pathways, such as salicylic (B10762653) acid, to enhance acclimation to excess light. oup.com This induction by multiple stressors highlights β-cyclocitral as a common signal that helps orchestrate a plant's defense and acclimation strategies across a range of unfavorable environmental conditions. mdpi.comnih.gov

Summary of Environmental Stressors Inducing this compound

| Stress Factor | Primary Induction Mechanism | Organism/System Studied | Observed Effect | Reference |

|---|---|---|---|---|

| High Light | Increased ¹O₂ generation leading to β-carotene oxidation | Arabidopsis thaliana, Microalgae | Accumulation of β-cyclocitral; induction of ¹O₂-responsive genes; increased tolerance to photooxidative stress | pnas.orgoup.comresearchgate.net |

| Drought | ROS production and subsequent β-carotene cleavage | Solanum lycopersicum (Tomato), Arabidopsis thaliana | Increased β-cyclocitral levels; priming for drought tolerance | mdpi.comnih.gov |

| Salinity | General abiotic stress response, likely ROS-mediated | Oryza sativa (Rice), Arabidopsis thaliana | β-cyclocitral treatment enhances root growth and overall vigor under salt stress | mdpi.compnas.org |

| Herbivory | Stress signaling cascade, likely involving ROS | Solanum lycopersicum (Tomato) | Increased β-cyclocitral levels; induction of defense-related genes | nih.govmpg.de |

Biological Functions and Signaling in Plants

Role in Stress Acclimation and Tolerance

Beta-cyclocitral (B22417) is a key mediator in plant defense mechanisms, enhancing their resilience to a variety of environmental stressors. mdpi.commdpi.com Its accumulation under adverse conditions triggers signaling pathways that lead to increased tolerance. mdpi.comencyclopedia.pub

Abiotic Stress Responses

This compound has been shown to be involved in the regulation of responses to a range of abiotic stresses, including drought, high light, and salinity. mdpi.com

This compound plays a significant role in enhancing plant tolerance to drought conditions. mdpi.commdpi.combiorxiv.org Its application has been shown to prime plants against drought stress. mdpi.com The compound and its derivative, β-cyclocitric acid (β-CCA), accumulate in plants under drought conditions. biorxiv.org

Gene Expression: Treatment with β-CCA leads to the upregulation of water stress-responsive genes. biorxiv.org

Physiological Effects: Plants treated with β-CCA exhibit a higher leaf relative water content during drought stress compared to untreated plants. biorxiv.org This enhanced tolerance is not typically associated with stomatal closure. biorxiv.org

Metabolic Conversion: In response to drought, β-cyclocitral is converted to β-cyclocitric acid (β-CCA), which also functions as a signaling molecule. biorxiv.org Under drought stress, the concentration of β-CC can increase threefold, while β-CCA levels can rise by a factor of 15. biorxiv.org

A study on Arabidopsis thaliana demonstrated that treatment with β-CCA significantly improved the plant's ability to withstand water deprivation. biorxiv.org

This compound is a key signal molecule produced during high light stress, which can lead to photooxidative damage. pnas.org It is generated from the oxidation of β-carotene by singlet oxygen (¹O₂), a reactive oxygen species produced in chloroplasts during excess light exposure. pnas.orgfrontiersin.org

Retrograde Signaling: this compound acts as a messenger in the ¹O₂ retrograde signaling pathway, moving from the chloroplast to the nucleus to regulate gene expression. biorxiv.orgpnas.org This signaling leads to acclimation to photooxidative stress. biorxiv.orgpnas.org

Gene Regulation: The compound induces changes in the expression of a large set of genes that are responsive to ¹O₂. pnas.org This reprogramming of gene expression is associated with increased tolerance to photooxidative stress. pnas.org In Arabidopsis, β-cyclocitral upregulates genes involved in the immune system, metabolite catabolism, and abiotic stress responses. pnas.orgbiorxiv.org

Detoxification: The signaling pathway triggered by β-cyclocitral involves a detoxification response that helps to lower the levels of toxic peroxides and carbonyls produced during photooxidative stress. oup.com

Hormonal Crosstalk: Salicylic (B10762653) acid (SA) has been shown to be involved in β-cyclocitral-enhanced acclimation to excess light. oup.com this compound treatment does not occur in SA-deficient plants, suggesting that β-CC depends on SA to enhance acclimation to excess light. oup.com

Research has shown that application of β-cyclocitral can enhance tolerance to photooxidative stress in Arabidopsis thaliana. pnas.org The compound dihydroactinidiolide, another volatile derived from β-carotene oxidation, has also been shown to have similar activities. mdpi.comfrontiersin.org

This compound has demonstrated a significant capacity to enhance plant tolerance to salinity stress. mdpi.compnas.orgfrontiersin.org It achieves this primarily by promoting root growth and vigor, even in saline conditions. pnas.orgfrontiersin.org

Root Growth Promotion: this compound stimulates root stem cell divisions, leading to enhanced primary root growth and lateral root branching. pnas.orgfrontiersin.org This effect has been observed in various plant species, including Arabidopsis, rice, and tomato. pnas.orgnih.gov

Independent Signaling Pathway: The root growth-promoting effect of β-cyclocitral appears to be independent of major hormone signaling pathways like auxin and brassinosteroids, as well as reactive oxygen species (ROS) signaling. pnas.orgfrontiersin.org

The table below summarizes the effects of β-cyclocitral on root growth under salt stress in rice, as observed in a key study. pnas.org

| Treatment | Average Root Depth | Effect of β-cyclocitral |

| Control | Normal | - |

| Salt Stress (50 mM NaCl) | Significantly Decreased | Complete recovery of root depth |

| β-cyclocitral | Enhanced | - |

| Salt Stress + β-cyclocitral | Recovered and Enhanced | Larger effect than on unstressed plants |

This table is based on data from Dickinson et al. (2019).

While direct research on β-cyclocitral's role in heat stress is less extensive, its connection to singlet oxygen (¹O₂) signaling suggests a potential involvement. mdpi.com The ¹O₂-induced pathway, which involves the accumulation of β-cyclocitral, is positively correlated with heat tolerance. mdpi.com this compound can travel to the nucleus and activate ¹O₂-dependent retrograde signaling, which in turn induces genes responsive to oxidative stress and various defense genes, potentially contributing to thermotolerance. mdpi.com

Biotic Stress Responses

In addition to abiotic stress, β-cyclocitral is also involved in plant defense against biotic stressors, such as herbivory. mdpi.commpg.de

Defense Activation: When plants are attacked by herbivores, they produce β-cyclocitral. mpg.de This volatile signal acts to increase the plant's defense responses. mpg.de

Growth-Defense Trade-off: this compound plays a role in the trade-off between growth and defense. It inhibits the methylerythritol 4-phosphate (MEP) pathway, which is crucial for growth processes, thereby redirecting resources towards defense. mpg.de

Herbivore Deterrence: Caterpillars feeding on plants treated with β-cyclocitral show decreased growth, demonstrating the effectiveness of this compound in plant defense. mpg.de

Regulation of Plant Development and Growth

This compound has been identified as a significant endogenous regulator of plant growth and development, particularly in shaping the architecture of the root system. pnas.orgresearchgate.netfrontiersin.org This naturally occurring compound, derived from β-carotene, influences key aspects of root growth, including primary root elongation, lateral root formation, and the promotion of root stem cell division. pnas.orgmdpi.comnih.gov Its effects have been observed across different plant species, including the model plant Arabidopsis thaliana, as well as important crops like tomato (Solanum lycopersicum) and rice (Oryza sativa), indicating a conserved regulatory function. pnas.orgresearchgate.netnih.gov

This compound acts as a potent modulator of root system architecture. pnas.orgfrontiersin.orggoogle.com In rice, for example, treatment with β-cyclocitral leads to deeper and more compact root systems. researchgate.netgoogle.com This is achieved through the enhancement of both primary and crown root growth. google.com A more extensive and well-developed root system is crucial for a plant's ability to access water and nutrients, which can in turn enhance its tolerance to environmental stresses. researchgate.netfrontiersin.org

The influence of β-cyclocitral on root architecture is independent of the well-known auxin and brassinosteroid signaling pathways, suggesting it operates through a distinct mechanism to regulate root development. pnas.orgnih.gov This finding points to a novel pathway for controlling plant growth. pnas.org

Table 1: Effects of this compound on Root System Architecture in Rice

| Trait | Effect of this compound Treatment | Reference |

| Root System Depth | Increased | google.com |

| Root System Compactness | Increased | researchgate.netgoogle.com |

| Primary Root Growth | Enhanced | google.com |

| Crown Root Growth | Enhanced | google.com |

| Lateral Root Length | Decreased | google.com |

A key function of β-cyclocitral is the promotion of primary root elongation and the stimulation of lateral root branching. researchgate.netmdpi.comnih.gov In Arabidopsis, exogenous application of β-cyclocitral has been shown to increase both the emergence and growth of lateral roots. frontiersin.orggoogle.com This enhancement of lateral root formation is attributed to its effect on cell division within the lateral root primordia after their initial formation. pnas.orgbiologists.com

The stimulatory effect of β-cyclocitral on root growth is fundamentally linked to its ability to promote cell divisions in the root meristems. pnas.orgresearchgate.netnih.gov Research has shown that treatment with β-cyclocitral leads to a significant increase in the number of meristematic cells in the primary roots of Arabidopsis. pnas.org Specifically, the number of cortex cells in the root meristem was observed to increase by over 20% following treatment. plantae.org

This promotion of cell division is not accompanied by a change in cell elongation, indicating that β-cyclocitral's primary mode of action in enhancing root growth is through increasing the rate of cell proliferation in the stem cell niche. pnas.org Furthermore, β-cyclocitral has been shown to rescue meristematic cell divisions in ccd1ccd4 biosynthesis mutants of Arabidopsis, which have reduced root stem cell divisions, further supporting its role as a key regulator of root stem cell activity. frontiersin.orgnih.gov

Shoot Growth and Overall Plant Vigor

While it is known to stimulate defense mechanisms, this compound also participates in a trade-off with growth processes. nih.gov When plants are subjected to herbivory, the production of this compound increases, leading to an enhancement of defense responses alongside a down-regulation of growth-related pathways. mpg.deazolifesciences.com This reallocation of resources from growth to defense is a critical survival strategy for plants.

Molecular Signaling Pathways

This compound exerts its influence on plant physiology by modulating complex molecular signaling networks that regulate gene expression. mdpi.comnih.gov

Nuclear Gene Expression Regulation

As a signaling molecule, this compound can trigger significant changes in the expression of nuclear genes, leading to physiological adjustments that enhance stress tolerance. mdpi.comencyclopedia.pub

This compound is a key mediator in the singlet oxygen (¹O₂) signaling pathway in plants. nih.govpnas.org Singlet oxygen, a reactive oxygen species (ROS), is produced in chloroplasts, particularly under high light stress. nih.govpnas.org this compound, an oxidation product of β-carotene, is generated in response to ¹O₂ accumulation. nih.govfrontiersin.org This volatile compound then acts as a stress signal, inducing a specific set of ¹O₂-responsive genes. nih.govpnas.orgnih.gov This reprogramming of gene expression helps the plant to acclimate to photooxidative stress. nih.govpnas.org Studies in Arabidopsis thaliana have shown a significant overlap between the genes induced by this compound and those responsive to ¹O₂. pnas.org This signaling cascade is crucial for inducing defense mechanisms and increasing the plant's tolerance to high light conditions. nih.govpnas.org A key component in this pathway is the METHYLENE BLUE SENSITIVITY 1 (MBS1) protein, a zinc finger protein that is positioned downstream of this compound and is essential for the acclimation to ¹O₂. mdpi.comresearchgate.net

A notable feature of this compound-induced gene regulation is the activation of detoxification pathways. nih.gov It stimulates the expression of genes encoding detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glycosyltransferases, which are involved in the xenobiotic detoxification response. nih.govoup.com This response helps to neutralize and eliminate toxic compounds generated during stress. nih.gov

The signaling pathway for this detoxification response involves the GRAS protein SCARECROW LIKE14 (SCL14) and several ANAC transcription factors. encyclopedia.pubnih.gov this compound induces the expression of SCL14, which, in conjunction with TGAII transcription factors, activates the expression of ANAC102. nih.govresearchgate.net ANAC102 then acts as a master regulator, controlling the expression of other ANAC transcription factors (ANAC002, ANAC032, and ANAC081) and a suite of detoxification enzymes. nih.govresearchgate.net This hierarchical cascade enhances the plant's capacity to cope with photooxidative stress by mitigating cellular damage from toxic byproducts. nih.gov Interestingly, this SCL14-dependent pathway appears to be distinct from the MBS1-mediated ¹O₂ signaling pathway. mdpi.com

Interaction with Key Regulatory Pathways

This compound plays a crucial role in regulating the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids essential for photosynthesis and growth, such as carotenoids and chlorophylls (B1240455). pnas.orgpnas.org In response to stresses like herbivory, increased levels of reactive oxygen species lead to the conversion of β-carotene into this compound. azolifesciences.comnih.gov

This compound then acts to down-regulate the MEP pathway through a dual mechanism. pnas.orgmpg.de It directly inhibits the activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the rate-limiting enzyme of the MEP pathway. pnas.orgpnas.orgnih.gov Molecular modeling suggests that this compound binds to the active site of DXS, blocking its catalytic function. nih.gov Additionally, this compound suppresses the transcription of the DXS gene. pnas.orgmpg.de This inhibition of the MEP pathway represents a key mechanism by which plants shift resources from growth-related processes to defense in response to environmental challenges. mpg.deazolifesciences.com

Metabolic Reorganization and Flux Changes

This compound plays a crucial role in reconfiguring plant metabolism, balancing the demands of growth and defense. researchgate.netnih.gov This metabolic reorganization is key to how β-cyclocitral can promote stress acclimation without negatively impacting plant growth. nih.gov

The application of β-cyclocitral leads to significant changes in the plant's metabolome, affecting both primary and secondary metabolic pathways. mdpi.comnih.gov It influences the metabolism of amino acids and the accumulation of phytophenols. nih.gov This demonstrates a clear link between the primary building blocks of the cell and the production of specialized defensive compounds. mdpi.comnih.gov The ability of β-cyclocitral to modulate these interconnected pathways is central to its function in optimizing plant fitness. mdpi.comresearchgate.net For example, the supply of precursors from primary metabolism is essential for the biosynthesis of secondary metabolites like carotenoids and other defense compounds. europa.eu

Experimental evidence suggests that β-cyclocitral can positively influence the photosynthetic rate. mdpi.comencyclopedia.pub This may be linked to its impact on the synthesis of compounds essential for photosynthesis. pnas.org For instance, β-cyclocitral treatment has been shown to increase the accumulation of amino acids like glutamate (B1630785) and glycine, which are precursors for chlorophyll (B73375) biosynthesis. mdpi.com Specifically, glutamate is a precursor for the synthesis of δ-aminolaevulinic acid (ALA), a key intermediate in the production of tetrapyrrols, the building blocks of chlorophyll. mdpi.com However, other studies have shown that β-cyclocitral can also down-regulate the expression of genes involved in chlorophyll biosynthesis, suggesting a complex, and possibly context-dependent, regulatory role. researchgate.netmdpi.com For instance, in the alga Chlamydomonas reinhardtii, β-cyclocitral treatment led to the down-regulation of genes associated with porphyrin and chlorophyll anabolism. researchgate.netmdpi.com This suggests that while β-cyclocitral may not be a primary signal for high light stress in algae, it retains a conserved function in regulating chlorophyll levels. mdpi.com

Ecological Roles and Interspecies Interactions in Aquatic Environments

Allelopathic Effects on Microorganisms and Aquatic Flora

Beta-cyclocitral (B22417) exhibits significant allelopathic properties, affecting the growth and survival of various aquatic microorganisms and plants. researchgate.netencyclopedia.pubfrontiersin.org This chemical interference is a key mechanism through which producing organisms, such as cyanobacteria, gain a competitive advantage for resources. frontiersin.org

This compound functions as a potent inhibitor of competing microalgae. researchgate.netresearchgate.net Its release into the water, particularly during cyanobacterial blooms, can suppress the growth of other phytoplankton species. frontiersin.orgnih.gov For instance, studies have shown that β-cyclocitral, along with other volatile organic compounds from Microcystis, has inhibitory effects on the growth of green algae like Chlorella pyrenoidosa and Chlamydomonas reinhardtii. frontiersin.orgnih.govmdpi.com This allelopathic activity helps cyanobacteria to dominate in eutrophic water bodies by outcompeting other algae for essential nutrients. frontiersin.orgnih.gov The mechanism of inhibition can involve the degradation of photosynthetic pigments and a decline in photosynthetic capabilities in the target microalgae. frontiersin.org

The allelopathic effects of β-cyclocitral extend to diatoms, with studies demonstrating its toxicity to species such as Nitzschia palea. nih.govnih.govnih.gov Research has shown that relatively low concentrations of β-cyclocitral can cause cell rupture in N. palea. frontiersin.orgnih.gov Kinetic experiments revealed that concentrations of 0.1–0.5 mg L⁻¹ were sufficient to rupture 15–20% of N. palea cells. nih.gov At higher concentrations of 5–10 mg L⁻¹, nearly all diatom cells ruptured within 8 to 24 hours. nih.gov Scanning electron microscopy has confirmed significant alterations to the cell structure of N. palea upon exposure to β-cyclocitral. nih.gov This demonstrates that diatoms are considerably more sensitive to this compound than some cyanobacteria, such as Microcystis aeruginosa. nih.govnih.gov

Table 1: Comparative Toxicity of β-Cyclocitral on Microorganisms

| Organism | Effective Concentration for Cell Rupture | Outcome |

|---|---|---|

| Nitzschia palea (Diatom) | 0.1–0.5 mg L⁻¹ | 15-20% cell rupture |

| Nitzschia palea (Diatom) | 5–10 mg L⁻¹ | Nearly 100% cell rupture within 8-24h |

| Microcystis aeruginosa (Cyanobacterium) | 5–10 mg L⁻¹ | 15-20% cell rupture |

This table is generated based on data from kinetic experiments. nih.gov

This compound also plays a role in the interaction between cyanobacteria and aquatic macrophytes. encyclopedia.pubfrontiersin.org It acts as an allelopathic agent, inhibiting the growth of these larger aquatic plants. researchgate.net For example, studies on duckweed (Lemna turionifera) have shown that exposure to β-cyclocitral leads to inhibitory effects on growth and photosynthetic properties. researchgate.netfrontiersin.org This is achieved by down-regulating the expression of genes associated with the synthesis of photosynthetic pigments, the photosynthetic electron transport chain, and CO₂ fixation. researchgate.netfrontiersin.org The release of such volatile compounds by cyanobacteria is considered a strategy to gain a competitive edge over aquatic macrophytes for resources in nutrient-rich environments. frontiersin.org

Grazer Defense Signaling

Beyond its allelopathic functions, β-cyclocitral serves as a crucial chemical defense signal against herbivores, particularly zooplankton. chemsrc.comresearchgate.netnih.gov This mechanism is a key survival strategy for cyanobacteria like Microcystis. core.ac.ukglpbio.com

This compound acts as a powerful repellent to zooplankton grazers such as Daphnia. researchgate.netnih.govwhiterose.ac.uk It is proposed to be a defense signal that indicates poor-quality food. researchgate.netnih.gov Research has demonstrated that the release of β-cyclocitral by Microcystis is often triggered by cell rupture, which can be initiated by grazing. core.ac.ukresearchgate.net While live, intact Microcystis cells contain very low to undetectable levels of β-cyclocitral, cell damage activates a rapid enzymatic reaction that produces high concentrations of the compound. core.ac.ukresearchgate.net This sudden release creates a robust microzone of repellent around the cyanobacterial colonies, deterring further grazing. core.ac.ukresearchgate.net

Exposure to β-cyclocitral significantly alters the behavior of grazers like Daphnia magna and Daphnia sinensis. core.ac.uknih.gov Studies using a Daphnia toximeter have shown that β-cyclocitral induces a marked and immediate increase in the swimming velocity of D. magna, a characteristic escape or avoidance response. core.ac.ukresearchgate.netnih.gov The minimum concentration of β-cyclocitral that elicits this significant behavioral change, known as the odor threshold, was found to be 750 nM. core.ac.uk Interestingly, the daphnids tend to acclimate to the presence of the compound within a few minutes, returning to their normal swimming speed even while still exposed. core.ac.uknih.gov More recent research has identified β-cyclocitral as a novel inhibitor of the enzyme acetylcholinesterase (AChE) in D. sinensis. nih.gov By inhibiting AChE, β-cyclocitral causes an accumulation of the neurotransmitter acetylcholine, which in turn suppresses the feeding rate, heart rate, and swimming speed of the daphnids. nih.gov It can also induce intestinal peristalsis and emptying, further contributing to the defense of Microcystis against grazing pressure. nih.gov

Table 2: Behavioral Responses of Daphnia magna to β-Cyclocitral

| β-Cyclocitral Concentration | Initial Swimming Velocity (cm/sec) | Post-Exposure Swimming Velocity (cm/sec) | Statistical Significance |

|---|---|---|---|

| 2.5 µmol/L | 0.48 | 0.65 | Significant Increase |

| 750 nmol/L | 0.60 | 0.72 | Significant Increase |

This table is generated based on data from behavioral studies. core.ac.ukresearchgate.net

Cyanobacterial Bloom Dynamics and Regulation

The presence and concentration of β-cyclocitral are intricately linked with the life cycle and ecological impact of cyanobacterial blooms, particularly those formed by species like Microcystis aeruginosa.

Production by Bloom-Forming Cyanobacteria (e.g., Microcystis aeruginosa)

Microcystis aeruginosa, a prevalent and often dominant species in cyanobacterial blooms, is a primary producer of β-cyclocitral. mdpi.comnih.gov The compound is synthesized through the oxidative cleavage of β-carotene, a photosynthetic pigment. researchgate.net This process can be either enzymatic, involving a specific carotene oxygenase, or non-enzymatic, driven by reactive oxygen species (ROS) under conditions of high light and temperature stress. mdpi.comnih.gov

The production of β-cyclocitral is not constant but varies with the growth phase of the cyanobacteria. nih.govnih.gov Intracellular concentrations and the amount per cell tend to increase during the logarithmic growth phase and peak during the stationary phase. nih.govnih.govresearchgate.net Studies have shown a linear relationship between the concentrations of β-carotene and β-cyclocitral, especially during the log phase, suggesting that β-carotene availability is a key factor in its production. nih.govresearchgate.net However, during the stationary phase, the production may become limited by the activity of carotene oxygenase. nih.gov Cell rupture, such as that caused by grazers, can also trigger a rapid, enzymatic release of β-cyclocitral. core.ac.ukfrontiersin.org

β-Cyclocitral Production in Microcystis aeruginosa

| Growth Phase | β-Cyclocitral Concentration | Key Findings | References |

|---|---|---|---|

| Log Phase | Increasing | Synchronous increase with cell density; production is dependent on β-carotene. | nih.govnih.govresearchgate.net |

| Stationary Phase | Peak | Highest concentrations observed; production may become limited by enzyme activity. | nih.govnih.govresearchgate.net |

| Cell Rupture | Rapid Release | Enzymatic reaction produces high amounts upon cell damage. | core.ac.ukfrontiersin.org |

Inducement of Cell Lysis and Programmed Cell Death in Cyanobacteria

β-Cyclocitral has a potent lytic effect on cyanobacteria, including on its producer, Microcystis aeruginosa, and other competing species. mdpi.comnih.gov This activity is a key factor in the regulation of cyanobacterial populations and the decline of blooms. duke.edu The compound can induce cell rupture, leading to the release of intracellular contents. mdpi.comencyclopedia.pub

Research indicates that the lethal effect of β-cyclocitral is concentration-dependent. duke.edu At high concentrations, it can cause rapid cell rupture. duke.edu Furthermore, studies suggest that β-cyclocitral can trigger programmed cell death (PCD) in cyanobacteria and other algae. frontiersin.orgnih.govresearchgate.net The mechanism of toxicity has been linked to the induction of nuclear variation, DNA laddering, and the activation of caspase-like proteins, which are hallmarks of apoptosis-like cell death. mdpi.comencyclopedia.pubresearchgate.net This self-toxic effect at high concentrations suggests that while beneficial for outcompeting other species, β-cyclocitral can also be harmful to the emitting population. mdpi.comencyclopedia.pub

Contribution to Water Quality and Odor Pollution

The production of β-cyclocitral during cyanobacterial blooms significantly impacts water quality, most notably by contributing to taste and odor problems in drinking water supplies. mdpi.comcore.ac.ukfrontiersin.org It imparts a characteristic hay-like, tobacco, or fruity odor to the water. core.ac.ukaroxa.com This compound is a major contributor to the offensive odors associated with eutrophic waters, which can lead to public complaints and drinking water crises. mdpi.comfrontiersin.org

Beyond its olfactory impact, the lytic activity of β-cyclocitral contributes to other water quality changes. nih.gov When β-cyclocitral causes cyanobacterial cells to rupture, it leads to the degradation of chlorophyll-a and β-carotene. nih.govencyclopedia.pub However, the more stable pigment phycocyanin is released into the water, resulting in a characteristic shift in the water's color from green to blue. nih.govmdpi.comencyclopedia.pub Furthermore, the oxidation of β-cyclocitral in water forms β-cyclocitric acid, which can lead to a decrease in the water's pH. nih.govmdpi.comencyclopedia.pub

Interspecies and Intraspecies Chemical Communication

As a volatile organic compound, β-cyclocitral serves as a crucial chemical signal in the aquatic environment, facilitating both interspecies and intraspecies communication. researchgate.netfrontiersin.org

Volatile Organic Compound (VOC) Emission as Chemical Signals

The emission of β-cyclocitral acts as a chemical signal that can be detected by other organisms in the aquatic ecosystem. researchgate.netfrontiersin.org For instance, it functions as an allelopathic agent, inhibiting the growth of competing algae and aquatic plants, thereby helping cyanobacteria to dominate in eutrophic waters. frontiersin.orgencyclopedia.pubfrontiersin.org It also serves as a defense signal, repelling grazers like Daphnia by indicating that the cyanobacteria are poor-quality food. mdpi.comresearchgate.netmdpi.com This repellent effect is triggered by the release of β-cyclocitral upon cell damage, acting as a "front-line" chemical warning. core.ac.uk

Aggregating Information Transfer

There is evidence to suggest that β-cyclocitral may play a role in intraspecies communication, specifically in transferring information that promotes the aggregation of cyanobacterial cells. frontiersin.org This chemical signal could induce individual cells to come together, which is a critical step in the formation of surface blooms. frontiersin.orgnih.gov Such aggregation can enhance the resistance of the cyanobacterial population to environmental stresses. frontiersin.org

Competitive Dynamics in Non-Vascular Plants (e.g., Mosses)

In non-vascular plants, such as mosses, volatile organic compounds (VOCs) play a crucial role in mediating interspecies interactions and competitive dynamics. nih.govresearchgate.net The volatile apocarotenoid, this compound, has been identified as a significant signaling molecule in these exchanges, particularly in competitive environments. researchgate.netmdpi.com Research has demonstrated that bryophytes, among the oldest of plant species, can recognize their neighbors through the perception of VOCs, a capability once thought to be limited to more complex vascular plants. nih.govtheses.cz

Pioneering studies on peatland mosses have provided the first direct evidence of VOC-mediated communication in non-vascular plants. nih.govresearchgate.net In a notable study, the rare moss Hamatocaulis vernicosus was exposed to VOCs from a common competitor, Sphagnum flexuosum. researchgate.net The results showed that when exposed to the competitor's volatiles, H. vernicosus shoots elongated and significantly increased their emission of a compound chemically related to this compound, with a six-fold increase compared to control conditions. nih.govresearchgate.net This response suggests an active communication system where this compound acts as an allelopathic signal, indicating the presence and competitive pressure of a neighboring species. encyclopedia.pubmdpi.com

Both H. vernicosus and S. flexuosum were found to emit this compound, although production was substantially higher in H. vernicosus. theses.cz The total VOC production of H. vernicosus was approximately four times higher than that of S. flexuosum. theses.cz This differential emission rate could be a factor in determining competitive dominance, with the higher output from H. vernicosus serving as a more potent signal of its competitive strength. encyclopedia.pubmdpi.com

Further experiments simulating competition stress using far-red (FR) light revealed similar effects on VOC emissions. researchgate.nettheses.cz The addition of FR light, which mimics the light environment under a plant canopy, led to an increased production of this compound in both moss species. theses.cz This finding supports the role of this compound as a stress signal, released in response to both biotic competition and abiotic environmental cues that simulate it. researchgate.net The alteration of the VOC blend in response to these stimuli highlights a sophisticated mechanism for navigating competitive interactions in bryophyte communities. theses.cz

The table below summarizes the key research findings on the emission of this compound and a related compound, MTCC (methyl 2,6,6-trimethyl-1-cyclohexene-1-carboxylate), by Hamatocaulis vernicosus in response to stimuli.

VOC Emission by Hamatocaulis vernicosus Under Competitive Stress

| Experimental Condition | Observed Effect on H. vernicosus | Key VOCs Affected | Magnitude of Change | Source |

|---|---|---|---|---|

| Exposure to Sphagnum flexuosum VOCs | Shoot elongation and increased VOC emission. | Compound related to this compound, MTCC | Six-fold increase in this compound-related compound. | nih.govresearchgate.net |

| Addition of Far-Red (FR) Light | Increased production of specific VOCs, simulating competition stress. | This compound, MTCC | Statistically significant increase (p=0.03 for β-cyclocitral; p=0.003 for MTCC). | theses.cz |

| Comparison of Basal Emission | H. vernicosus produces significantly more of certain volatiles than S. flexuosum. | This compound, α-copaene | Individual volatile production is 6–10 times higher in H. vernicosus. | theses.cz |

Interactions with Other Organisms

Insect Chemoecology

Beta-cyclocitral (B22417) plays a multifaceted role in the chemical ecology of insects, acting as a pheromone component, an attractant for certain pest species, a repellent for others, and eliciting distinct behavioral and physiological responses.

This compound has been identified as a component of pheromones in certain insects. For instance, it is a known bioactive molecule in animals and is a pheromone component for insects such as the red fire ant. uliege.be Research into the chemical communication of the vinegar fly, Drosophila, has shown that their frass contains pheromones that attract conspecifics to food sources. mpg.de This fecal material makes fruits more attractive to other flies, and this compound is a key volatile involved in this attraction. mpg.de Further research has also explored this compound among other semiochemicals for its activity on the odorant receptors of the red-belted clearwing moth (Synanthedon myopaeformis). mdpi.com

This compound is a potent attractant for the invasive agricultural pest, the spotted-wing drosophila, Drosophila suzukii. mpg.de This compound, a terpenoid found in strawberry leaves, is highly attractive to D. suzukii but not to all Drosophila species. nih.govoup.com This specificity suggests that leaf and fruit volatile organic compounds (VOCs) are critical for developing species-specific monitoring lures. nih.govoup.com

Research has focused on combining this compound with fruit-ripening volatiles to enhance its attractiveness. While single fruit-based VOCs alone may not elicit a strong behavioral attraction, the addition of this compound produces a significant attraction response from both male and female D. suzukii. nih.govoup.com Studies have demonstrated synergistic or additive effects when this compound is combined with compounds like ethyl hexanoate, methyl butyrate (B1204436), ethyl acetate (B1210297), and isoamyl acetate. researchgate.netfrontiersin.org For example, a three-component blend of isoamyl acetate, this compound, and methyl butyrate was found to be highly attractive to female D. suzukii while remaining unattractive to the non-target species Drosophila melanogaster. frontiersin.orgfrontiersin.org

Table 1: Attraction of Drosophila suzukii to this compound Blends

| Blend Composition | Target Species | Attractiveness | Non-Target Species (D. melanogaster) | Source(s) |

| This compound + Tart Cherry Juice | D. suzukii (female) | Synergistically increased attraction | Not Specified | frontiersin.org |

| This compound + Ethyl Hexanoate | D. suzukii | Synergistic effect | Not Specified | researchgate.netfrontiersin.org |

| This compound + Methyl Butyrate | D. suzukii | Additive effect | Not Specified | researchgate.netfrontiersin.org |

| Isoamyl acetate + this compound + Methyl Butyrate | D. suzukii (especially females) | Highly attractive | Not attractive | frontiersin.orgfrontiersin.org |

In contrast to its role as an attractant, this compound also functions as an effective insect repellent for various species. zhishangchemical.com It is a component of plants like thyme, contributing to the plant's natural defense against insects like mosquitoes, gnats, and chiggers. myimpactbotanicals.com Furthermore, derivatives of this compound have shown antifeedant properties. A chlorolactone derived from this compound, for instance, is an effective antifeedant against the confused flour beetle, Tribolium confusum. researchgate.net

The interaction of this compound with insects is underpinned by specific physiological and behavioral responses. In D. suzukii, electroantennogram (EAG) recordings, which measure the electrical output of the antennae in response to an odor, revealed a positive dose-response for both sexes as concentrations of this compound increased. nih.govdntb.gov.ua Interestingly, at lower doses, the mean EAG responses in males were significantly greater than in females, suggesting a higher sensitivity in males. nih.govdntb.gov.ua In caged behavioral bioassays, traps baited with this compound captured significantly more D. suzukii flies than solvent controls. nih.govoup.com

The response to this compound is species-specific. Research has shown that D. suzukii possesses a specific olfactory sensory neuron (housed within the "ab3" sensillum) that detects this compound, a capability not observed in the closely related D. melanogaster. nih.gov While D. melanogaster can also sense this compound, its behavioral reaction is dose-dependent, showing attraction at a low dose (1 μg) and strong aversion at a slightly higher dose (2 μg). unitn.itunitn.it

Table 2: Electrophysiological and Behavioral Responses to this compound

| Insect Species | Response Type | Observation | Finding | Source(s) |

| Drosophila suzukii | Electrophysiological (EAG) | Positive dose-response in both sexes. | Males show greater response at lower doses than females. | nih.govdntb.gov.ua |

| Drosophila suzukii | Behavioral (Trap Capture) | Significantly greater capture in baited traps. | This compound is a strong attractant. | nih.govoup.com |

| Drosophila melanogaster | Behavioral (T-maze) | Attraction at low dose (1 μg), aversion at high dose (2 μg). | Response is steeply dose-dependent. | unitn.itunitn.it |

| Drosophila suzukii | Neurophysiological (SSR) | Specific olfactory sensory neuron ("ab3A") responds to this compound. | Possesses a specialized receptor not found in D. melanogaster. | nih.gov |

Mammalian and Yeast Cell Studies

Recent scientific investigations have uncovered potential anti-aging effects of this compound (referred to as CYC in studies) on mammalian cells. nih.govmdpi.com In laboratory settings, this compound was shown to inhibit senescence induced by etoposide (B1684455) in both PC12 (rat neuronal) and 3T3 (mouse fibroblast) cell lines. researchgate.netnih.gov

The mechanism behind this anti-aging effect appears to be linked to the protection of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with cell division. nih.govmdpi.com Administration of this compound led to notable increases in telomere length and the expression of key proteins in the telomeric shelterin complex, specifically telomeric-repeat binding factor 2 (TRF2) and repressor activator protein 1 (RAP1). nih.gov Furthermore, this compound demonstrated a capacity to reverse telomere damage induced by hydrogen peroxide (H₂O₂). nih.govmdpi.com A 1 µM concentration of this compound not only reversed the damage but significantly increased telomere length by over 50% compared to the control. mdpi.com

Effects on Yeast Cells

Recent scientific investigations have highlighted the significant impact of this compound on the cellular processes of yeast, particularly in the context of aging and stress response. Research has demonstrated that this compound can extend the lifespan of yeast and mitigate cellular damage through various mechanisms, including telomere protection, reduction of oxidative stress, and activation of autophagy. researchgate.netnih.govnih.govmdpi.com

Studies utilizing the K6001 and YOM36 yeast strains have been instrumental in elucidating these effects. researchgate.netnih.govresearchgate.net In replicative lifespan (RLS) experiments with K6001 yeast, this compound was identified as a potent anti-aging compound. nih.govmdpi.com This was further corroborated by chronological lifespan (CLS) experiments with YOM36 yeast, which also confirmed the anti-aging properties of the molecule. nih.govnih.gov

The primary mechanisms through which this compound exerts its effects on yeast cells involve interactions with pathways governing telomere maintenance, oxidative stress, and autophagy. researchgate.netnih.govnih.gov

Telomere Protection

This compound has been shown to positively influence telomere length and stability in yeast cells. Administration of the compound led to significant increases in both telomerase content and telomere length. researchgate.netnih.gov Furthermore, it enhanced the expression of essential components of the telomeric shelterin protein complex, specifically the telomeric-repeat binding factor 2 (TRF2) and repressor activator protein 1 (RAP1). researchgate.netnih.gov Research also indicates that this compound can reverse telomere damage induced by hydrogen peroxide (H₂O₂). nih.govnih.gov

The table below details the effect of different concentrations of this compound on telomerase activity in yeast cells.

| Concentration (µM) | Telomerase Content (U/L) | Significance (p-value) |

| 0 (Control) | 22.07 ± 3.06 | - |

| 0.1 | 45.57 ± 2.89 | < 0.01 |

| 1 | 59.46 ± 5.03 | < 0.001 |

| 10 | 69.63 ± 5.70 | < 0.001 |

| Data sourced from a 2024 study on the anti-aging effects of this compound. mdpi.com |

Antioxidative Stress Response

A key aspect of this compound's interaction with yeast is its strong antioxidant capacity. researchgate.netnih.gov The compound significantly improves the survival rate of BY4741 yeast when subjected to oxidative stress induced by 6.2 mM H₂O₂. nih.govnih.gov This protective effect is achieved by reducing the intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.com

Concurrently, this compound boosts the activity of crucial antioxidant enzymes. nih.gov The activities of total superoxide (B77818) dismutase (SOD), copper-zinc superoxide dismutase (CuZn-SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) were all shown to increase following treatment with the compound. nih.gov

The table below presents the impact of this compound on reactive oxygen species (ROS) levels in yeast cells under oxidative stress.

| Concentration (µM) | ROS Level (Arbitrary Units) | Significance (p-value) |

| 0 (Control) | 1073.28 ± 84.62 | - |

| 0.1 | 630.68 ± 107.28 | < 0.01 |

| 1 | 443.04 ± 53.73 | < 0.001 |

| 10 | 464.21 ± 177.60 | < 0.001 |

| Data sourced from a 2024 study on the anti-aging effects of this compound. nih.gov |

Autophagy Activation

This compound has been observed to enhance autophagy, a fundamental cellular process for degrading and recycling cellular components. researchgate.netnih.gov In the YOM38-GFP-ATG8 yeast strain, the compound increased autophagic flux and the expression of free green fluorescent protein (GFP), which is indicative of heightened autophagic activity. nih.govnih.gov Western blot analysis revealed that autophagy initiation begins shortly after treatment, peaks around 24 hours, and then returns to baseline levels by 32 hours. nih.gov

However, the anti-aging effects of this compound are dependent on the presence of functional antioxidant and autophagy-related genes. nih.govnih.gov In mutant K6001 yeast strains lacking genes such as Δsod1, Δsod2, Δcat, Δgpx, Δatg2, and Δatg32, this compound did not extend the replicative lifespan, underscoring the importance of these pathways for its mechanism of action. nih.govnih.gov

Synthetic Approaches and Derivatization of Beta Cyclocitral

Chemical Synthesis Methodologies

Cyclization of Citral (B94496) Anil

A prevalent and established method for synthesizing β-cyclocitral involves the acid-catalyzed cyclization of citral anil. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com This process typically begins with the formation of a Schiff base, citral anil, from the reaction of citral with aniline. mit.edu The subsequent cyclization is commonly achieved using a strong acid, such as 95% sulfuric acid, at low temperatures. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com

An improved iteration of this method has been developed to enhance the purity of the resulting β-cyclocitral. cdnsciencepub.comresearchgate.netcapes.gov.br By carefully controlling the reaction conditions and, crucially, avoiding steam distillation during the product work-up, the formation of undesirable by-products like p-cymene (B1678584) and 1-acetyl-4,4-dimethyl-1-cyclohexene can be prevented. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com The original method, which included steam distillation, would yield a mixture of α-cyclocitral, β-cyclocitral, and the aforementioned ketone. cdnsciencepub.com The improved process, however, initially yields a mixture of α- and β-cyclocitral. cdnsciencepub.com The α-isomer can then be converted to the more stable β-isomer. cdnsciencepub.com

A related approach involves the reaction of an open-chain aldehyde with methylamine (B109427) to form its N-methylaldimine, which is then cyclized with a multi-molar excess of concentrated sulfuric acid to produce the cyclocitral N-methylaldimine. google.com This intermediate is subsequently hydrolyzed to yield a mixture of α- and β-cyclocitral in high yields. google.com

Table 1: Comparison of Citral Anil Cyclization Methods for β-Cyclocitral Synthesis

| Feature | Standard Method with Steam Distillation | Improved Method without Steam Distillation |

| Key Reagent | Citral anil, 95% Sulfuric Acid | Citral anil, 95% Sulfuric Acid |

| Work-up Step | Steam distillation | Avoidance of steam distillation |

| Primary Products | α-cyclocitral, β-cyclocitral, p-cymene, 1-acetyl-4,4-dimethyl-1-cyclohexene | α-cyclocitral, β-cyclocitral |

| Purity of β-cyclocitral | Lower, requires further purification | Higher |

| By-product Formation | Significant | Minimized |

Reformatsky Reaction Applications

The Reformatsky reaction serves as a valuable tool in the synthesis of compounds related to and derived from β-cyclocitral, particularly in the construction of vitamin A and its analogs. cdnsciencepub.com This reaction typically involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal.

In the context of β-cyclocitral, it can be reacted with compounds like methyl 4-bromo-3-methylbut-2-enoate or ethyl 4-bromo-3-methylbut-2-enoate in the presence of zinc. google.comresearchgate.netresearchgate.net This reaction leads to the formation of a δ-lactone, specifically the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid, as the primary product. researchgate.netresearchgate.net Interestingly, both Z- and E-isomers of the bromo-ester reactant lead to the same lactone, indicating an E to Z inversion occurs during the reaction. researchgate.netresearchgate.net

This lactone intermediate is significant as it can readily isomerize to form cis-β-ionylideneacetic acid. researchgate.net The application of this reaction is a key step in a synthetic route for preparing 9-cis-β-carotene, starting from β-cyclocitral. google.com The process involves reacting β-cyclocitral with ethyl 4-bromo-3-methylbut-2-enoate in dry tetrahydrofuran (B95107) with zinc to yield 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one. google.com

Other Oxidation and Conversion Methods

Beyond the primary synthesis routes, various oxidation and conversion methods are employed to produce β-cyclocitral and its derivatives. For instance, β-cyclocitral can be derived from the oxidative cleavage of β-carotene. mdpi.comwikipedia.org This can occur non-enzymatically through reaction with reactive oxygen species like singlet oxygen (¹O₂), or enzymatically via carotenoid cleavage dioxygenases (CCDs). mdpi.comwikipedia.org

In a different synthetic approach, pyronenes can be epoxidized and subsequently converted to cyclocitrals. google.com Specifically, γ-pyronene (1,5,5-trimethyl-6-methylene-1-cyclohexene) or δ³-pyronene (1,1-dimethyl-2,3-dimethylenecyclohexane) can be epoxidized and then transformed into α, β, or γ-cyclocitral. google.com

The dehydrogenation of β-cyclocitral has been explored as a potential route to safranal, though with limited success, yielding only 1-3% of the desired product. mit.edu Another method involves the Baeyer-Villiger oxidation of β-ionone using an oxidant like H₂O₂ in the presence of a Lewis acid catalyst to produce β-homocyclocitral. google.com

Derivatization and Analog Synthesis

Formation of Beta-Cyclocitric Acid

β-Cyclocitric acid is a significant derivative of β-cyclocitral, formed through its oxidation. mdpi.comgoogle.com This conversion can happen spontaneously in an aqueous environment and is observed to be a rapid process within plants, suggesting potential enzymatic catalysis. researchgate.netbiorxiv.orgresearchgate.net The mechanism in water is thought to follow a Baeyer-Villiger-type oxidation. researchgate.netresearchgate.net

For laboratory synthesis, β-cyclocitral can be oxidized to β-cyclocitric acid, optionally in the presence of silver oxide (Ag₂O). google.com The resulting acid can then be isolated through extraction with diethyl ether and purified by recrystallization. google.com This derivative is of interest due to its biological activities, including its role in enhancing plant tolerance to drought stress. google.com

Synthesis of Other Bioactive Derivatives

β-Cyclocitral serves as a versatile starting material for the synthesis of a range of other bioactive derivatives.

Dihydroactinidiolide : This compound can be formed as a conversion product from β-cyclocitral. It is also a known degradation product of β-carotene, often formed alongside β-ionone and β-cyclocitral during thermal degradation. nih.govresearchgate.nettandfonline.comtandfonline.com

3-Oximido-cyclocitral, 3-Oxocyclocitral, and 3-Oxo-beta-ionone : An effective oxidation method can convert cyclocitral into 3-oximido-cyclocitral. coresta.org This intermediate is valuable for the preparation of other flavor chemicals, including 3-oxocyclocitral and 3-oxo-β-ionone. coresta.org The synthesis of 3-oxo-ionone derivatives from 6-oxo-isophorone via 3-oxo-cyclocitral is a key step in the technical synthesis of rhodoxanthin (B85631) and zeaxanthin. researchgate.net

β-Ionone : β-cyclocitral can be condensed with acetone (B3395972) in the presence of an aqueous sodium hydroxide (B78521) solution to prepare β-ionone. google.com

Table 2: Bioactive Derivatives Synthesized from Beta-Cyclocitral (B22417)

| Derivative | Synthetic Precursor(s) | Key Reaction Type |

| Beta-Cyclocitric Acid | This compound | Oxidation |

| Dihydroactinidiolide | This compound / Beta-Carotene | Conversion / Thermal Degradation |

| 3-Oximido-cyclocitral | Cyclocitral | Oxidation |

| 3-Oxocyclocitral | 3-Oximido-cyclocitral / 6-Oxo-isophorone | Conversion |

| 3-Oxo-beta-ionone | 3-Oximido-cyclocitral | Conversion |

| Beta-Ionone | This compound, Acetone | Condensation |

Structure-Activity Relationship Studies of this compound Derivatives

The modification of the this compound scaffold has given rise to a diverse range of derivatives with a wide spectrum of biological activities. Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features responsible for these effects, guiding the synthesis of more potent and selective agents. These investigations have explored the impact of various structural alterations, from simple functional group modifications to the construction of complex polycyclic systems, on the antifeedant, antimicrobial, antifungal, anticancer, and anti-inflammatory properties of the resulting compounds.

Halogenated Lactone Derivatives: Antifeedant and Antimicrobial Activities

The introduction of a lactone ring and subsequent halogenation of this compound has been a fruitful strategy for developing compounds with notable antifeedant and antimicrobial properties. Research has demonstrated that the nature of the halogen atom plays a critical role in the biological activity of these bicyclic γ-lactones.

A study on the synthesis of new bicyclic γ-lactones derived from this compound revealed a clear correlation between the halogen substituent and the antifeedant activity against various storage pests. nih.gov While the non-halogenated lactone derivative showed antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, it lacked significant antifeedant properties. nih.gov In contrast, the halogenated derivatives (chloro-, bromo-, and iodo-lactones) exhibited potent antifeedant effects. nih.gov

The following table summarizes the synthesis of these halogenated lactones from this compound and highlights the influence of the halogen on their biological activity. The general synthetic scheme involves the conversion of this compound to (1,3,3-Trimethyl-2-methylene-cyclohexyl) acetic acid, which is then subjected to halolactonization. mdpi.com

| Derivative | Halogen | Key Biological Activity |

| 1-Chloromethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Chlorine | Highest antifeedant activity against Tribolium confusum larvae and adults. nih.gov |

| 1-Bromomethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Bromine | Significant antifeedant activity. nih.gov |

| 1-Iodomethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Iodine | Potent antifeedant agent. nih.gov |

| 1,2,2,6-Tetramethyl-9-oxabicyclo[4.3.0]nonan-8-one | None | Active against Staphylococcus aureus and Listeria monocytogenes, but no significant antifeedant activity. nih.gov |

These findings underscore that the presence and nature of the halogen atom are key determinants of the antifeedant activity of these this compound-derived lactones.

Tricyclic Diterpenoid Analogs: Antifungal and Anti-inflammatory Properties

This compound has also served as a versatile starting material for the convergent synthesis of tricyclic diterpenoid analogs, leading to the discovery of compounds with significant antifungal and anti-inflammatory activities.